molecular formula C12H16N4O2 B2363598 N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide CAS No. 1909430-75-6

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2363598
CAS No.: 1909430-75-6
M. Wt: 248.286
InChI Key: RKVKZVQHHZGVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a cyclopropyl group, a morpholine ring, and a carboxamide group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, in the presence of a catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core using suitable nucleophiles and leaving groups.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Halides, nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Chemical Biology: It is utilized in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrimidine core or morpholine ring.

    Pyrimidine carboxamides: Compounds with a pyrimidine core and a carboxamide group but different substituents on the core.

    Morpholine-containing compounds: Compounds with a morpholine ring and various other functional groups.

Uniqueness

This compound is unique due to the specific combination of its cyclopropyl group, morpholine ring, and carboxamide group attached to a pyrimidine core This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVKZVQHHZGVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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